molecular formula C17H20N2OS B5790561 N-[(PYRIDIN-3-YL)METHYL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE

N-[(PYRIDIN-3-YL)METHYL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B5790561
M. Wt: 300.4 g/mol
InChI Key: RFXXRKNMVUPYQM-UHFFFAOYSA-N
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Description

N-[(PYRIDIN-3-YL)METHYL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a pyridine ring and a cyclooctathiophene structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(PYRIDIN-3-YL)METHYL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactionsThe final step often includes the formation of the carboxamide group via amidation reactions using appropriate amine and carboxylic acid derivatives .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-[(PYRIDIN-3-YL)METHYL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: N-[(PYRIDIN-3-YL)METHYL]-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHENE-2-CARBOXAMIDE is unique due to its combination of a pyridine ring, a cyclooctathiophene core, and a carboxamide group. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c20-17(19-12-13-6-5-9-18-11-13)16-10-14-7-3-1-2-4-8-15(14)21-16/h5-6,9-11H,1-4,7-8,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXXRKNMVUPYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C=C(S2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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